3-Hydroxypyrrolidine-3-carbonitrile
Description
3-Hydroxypyrrolidine-3-carbonitrile is a pyrrolidine derivative featuring a hydroxyl (-OH) and a nitrile (-CN) group at the 3-position of the five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry and organic synthesis due to its chiral centers, which enable enantioselective synthesis of bioactive molecules . Its molecular formula is C₅H₈N₂O, with a molecular weight of 124.13 g/mol. The presence of both polar (-OH, -CN) and nonpolar (pyrrolidine ring) groups makes it a versatile intermediate for drug discovery and chemical transformations.
Properties
IUPAC Name |
3-hydroxypyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-3-5(8)1-2-7-4-5/h7-8H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUPPJMJIDURRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypyrrolidine-3-carbonitrile typically involves the cyclization of suitable precursors. One common method is the condensation of aldehydes with amino esters, followed by reduction using samarium diiodide. This method allows for the formation of substituted pyrrolidine derivatives with good yields and variable stereoselectivity .
Industrial Production Methods
Industrial production methods for 3-Hydroxypyrrolidine-3-carbonitrile often involve large-scale cyclization reactions using readily available starting materials. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions involving the hydroxyl group.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxypyrrolidine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxypyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. Molecular docking studies have shown that it can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and their implications:
Key Observations :
- Substituent Effects: Methyl or benzyl groups increase lipophilicity and alter binding kinetics. For example, 3-Cyano-3-methylpyrrolidine hydrochloride shows 96% structural similarity but differs in hydrophobicity .
- Ring Size : Piperidine derivatives (six-membered ring) exhibit lower similarity (0.88) due to altered ring strain and conformational flexibility compared to pyrrolidine analogs .
- Stereochemistry : Enantiomers like (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile display distinct biological activities due to chiral recognition in biological systems .
Key Insights :
- Functional Group Positioning : The antimicrobial activity of 3-(Methylsulfanyl)pyridine-4-carbonitrile is highly dependent on the carbonitrile group’s position (e.g., C4 vs. C2 or C5) .
- Hybrid Structures : Compounds like 6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile combine pyrrolidine and pyridine moieties, enabling dual-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
